molecular formula C9H10N2O3S B8706832 N-(2-phenylethenylsulfonylamino)formamide

N-(2-phenylethenylsulfonylamino)formamide

Cat. No.: B8706832
M. Wt: 226.25 g/mol
InChI Key: VOLAVKUIEOJIEL-UHFFFAOYSA-N
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Description

N-(2-phenylethenylsulfonylamino)formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylamino moiety, which is further connected to a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethenylsulfonylamino)formamide typically involves the reaction of 2-phenylethenylsulfonyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and yield of the product while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reaction conditions involve anhydrous solvents and low temperatures.

    Substitution: Thiols, amines; reaction conditions vary depending on the nucleophile used and may require catalysts or specific solvents.

Major Products:

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonylaminoformamides

Scientific Research Applications

N-(2-phenylethenylsulfonylamino)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethenylsulfonylamino)formamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylethenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide
  • N-(2-phenylethyl)formamide
  • N,N’-diphenylformamidine

Comparison: N-(2-phenylethenylsulfonylamino)formamide is unique due to the presence of both a sulfonylamino group and a phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(2,4-Dimethylphenyl)formamide lacks the sulfonyl group, which limits its reactivity in certain chemical reactions. Similarly, N-(2-phenylethyl)formamide does not possess the sulfonyl group, affecting its interaction with biological targets.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-(2-phenylethenylsulfonylamino)formamide

InChI

InChI=1S/C9H10N2O3S/c12-8-10-11-15(13,14)7-6-9-4-2-1-3-5-9/h1-8,11H,(H,10,12)

InChI Key

VOLAVKUIEOJIEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NNC=O

Origin of Product

United States

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